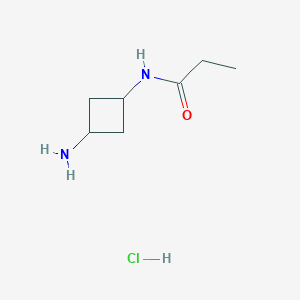
(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile is a chiral cyclopropane derivative. The compound features a hydroxymethyl group and a p-tolyl group attached to a cyclopropane ring, with a nitrile functional group. Its unique structure makes it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Functional Group Introduction: The hydroxymethyl and p-tolyl groups can be introduced through subsequent reactions involving appropriate reagents and conditions. For example, the hydroxymethyl group can be added via a hydroxymethylation reaction, while the p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.
Nitrile Group Addition: The nitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent such as sodium cyanide or potassium cyanide is used.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile: Similar structure but with a phenyl group instead of a p-tolyl group.
(1R,2S)-2-(hydroxymethyl)-1-(p-methoxyphenyl)cyclopropanecarbonitrile: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.
Uniqueness: (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific stereochemistry (1R,2S) also plays a crucial role in its interactions and properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(1R,2S)-2-(hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(12)7-14/h2-5,11,14H,6-7H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
CIBGDKPOBCTCCK-NEPJUHHUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@]2(C[C@@H]2CO)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC2CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)

![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)

![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

